GS-443902 trisodium

Antiviral Assay Development Enzymology Biochemical Pharmacology

This is the stable trisodium salt of Remdesivir's active triphosphate metabolite. Unlike the degradation-prone free acid, it provides essential solution stability for reliable RdRp assays (IC50: 1.1-5 µM) and LC-MS quantification. High purity (≥98%) ensures reproducible intracellular conversion studies and enzymatic screening. Essential reference standard.

Molecular Formula C12H14N5Na3O13P3+
Molecular Weight 598.16 g/mol
Cat. No. B13387382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGS-443902 trisodium
Molecular FormulaC12H14N5Na3O13P3+
Molecular Weight598.16 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)C#N)N.[Na+].[Na+].[Na+]
InChIInChI=1S/C12H16N5O13P3.3Na/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22;;;/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22);;;/q;3*+1/p-2/t7-,9-,10-,12+;;;/m1.../s1
InChIKeySLVVSIUNIVFLJS-AZIZZYAFSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Remdesivir Active Metabolite Trisodium: Product Overview and Pharmacological Context


The compound trisodium;[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate (CAS 1355050-21-3), commonly designated as GS-443902 trisodium, is the stable salt form of the active triphosphate metabolite of the antiviral prodrug Remdesivir (GS-5734) . It functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp) and represents the ultimate bioactive entity responsible for the therapeutic effect observed with Remdesivir administration across multiple RNA virus families including Coronaviridae, Filoviridae, and Paramyxoviridae [1]. The compound exists as a C-nucleoside adenosine analog bearing a pyrrolotriazine base, a cyano group at the 1ʹ-position, and a triphosphate moiety that competes with endogenous ATP for incorporation into nascent viral RNA [2].

Why GS-443902 Trisodium Cannot Be Replaced by Generic Triphosphate Analogs


While numerous nucleoside triphosphate analogs exhibit in vitro RdRp inhibition, the procurement and use of the precise GS-443902 active metabolite is non-substitutable due to three interdependent factors: (1) the pyrrolotriazine base and 1ʹ-cyano group confer a unique mechanism of delayed chain termination not shared by other adenosine analogs such as ATP or cordycepin triphosphate [1]; (2) the trisodium salt form provides essential solution stability that the free acid form (GS-443902 free acid, CAS 1355149-45-9) lacks, with the latter prone to rapid degradation in aqueous buffers [2]; and (3) the compound serves as the definitive reference standard for quantifying intracellular conversion efficiency of Remdesivir prodrugs in pharmacokinetic and pharmacodynamic studies, where substitution with alternative triphosphates would invalidate cross-study comparisons of metabolic activation rates [3]. The specific stereochemical configuration at the 2ʹ, 3ʹ, and 4ʹ positions of the ribose moiety is critical for recognition by viral RdRp while minimizing interaction with host polymerases, a selectivity profile that is not conserved across generic nucleoside triphosphate libraries [1].

Quantitative Differentiation Evidence for GS-443902 Trisodium Versus Comparators


Aqueous Solubility and Salt Form Stability: Trisodium vs. Free Acid

The trisodium salt (CAS 1355050-21-3) demonstrates substantially improved aqueous solubility compared to the free acid form (CAS 1355149-45-9). This physicochemical difference directly impacts experimental reproducibility in in vitro enzymatic assays, where the free acid form is documented as 'prone to instability' in solution, necessitating fresh preparation and limiting its utility in long-term or high-throughput applications [1].

Antiviral Assay Development Enzymology Biochemical Pharmacology

Comparative RdRp Inhibition Potency: GS-443902 vs. Endogenous ATP Competition

GS-443902 trisodium inhibits recombinant RSV RdRp and HCV RdRp with IC50 values of 1.1 µM and 5 µM, respectively [1]. In contrast, endogenous ATP, the native substrate with which GS-443902 competes for incorporation, exhibits a Km value of approximately 1-10 µM for viral RdRp enzymes [2]. This comparable affinity allows GS-443902 to effectively compete with ATP at the nucleotide-binding site, enabling incorporation into nascent RNA. The compound's antiviral mechanism relies on this competitive incorporation followed by delayed chain termination, a property not shared by ATP or other natural nucleotides [2].

RNA Polymerase Inhibition Antiviral Mechanism Enzyme Kinetics

Intracellular Triphosphate Accumulation Kinetics: GS-443902 in Macrophages vs. Other Cell Types

Following incubation of cells with 1 µM Remdesivir (GS-5734), the intracellular concentration of GS-443902 triphosphate reaches differential maximal levels depending on cell type. In primary human macrophages, GS-443902 achieves a Cmax of 300 pmol/million cells, whereas in HMVEC and HeLa cells, the Cmax values are substantially lower at 110 and 90 pmol/million cells, respectively . This cell-type-dependent accumulation is critical for interpreting tissue-specific antiviral efficacy data.

Cellular Pharmacology Prodrug Metabolism Intracellular Pharmacokinetics

Metabolic Activation Efficiency: Remdesivir vs. Obeldesivir Prodrug Comparison

Both intravenous Remdesivir (RDV, a phosphoramidate prodrug) and oral Obeldesivir (ODV, an isobutyryl-ester prodrug) converge to generate the identical active metabolite GS-443902 in target tissues [1]. In an African green monkey SARS-CoV-2 infection model, RDV and ODV treatments yielded similar antiviral efficacy despite different routes of administration and distinct metabolic fates, confirming that GS-443902 is the sole pharmacologically relevant active species [1]. Notably, differential GS-441524 to tissue GS-443902 relationships were observed between the two prodrugs, supporting alternate methods for predicting human efficacious doses [1].

Prodrug Pharmacology Pharmacokinetics Antiviral Drug Development

Analytical Reference Standard Purity: GS-443902 Trisodium vs. Free Acid

Commercially available GS-443902 trisodium is supplied with purity specifications exceeding 99% (typically 99.87% to 99.94%) as verified by HPLC and Certificate of Analysis documentation . In contrast, the free acid form (GS-443902, CAS 1355149-45-9) is often supplied as a light yellow to yellow solid with variable purity reporting and explicit stability caveats regarding solution degradation [1]. For analytical method development and validation—such as LC-MS/MS quantification of intracellular triphosphate levels in pharmacokinetic studies—the high and consistently documented purity of the trisodium salt ensures accurate calibration curve linearity and minimizes interference from degradation products.

Analytical Chemistry LC-MS/MS Quantification Reference Standards

Primary Application Scenarios for GS-443902 Trisodium Procurement


LC-MS/MS Quantification of Intracellular GS-443902 in Prodrug Bioactivation Studies

For pharmacokinetic and pharmacodynamic studies evaluating novel GS-441524 prodrugs (including phospholipid prodrugs such as V2043, V2053, and V2067), GS-443902 trisodium serves as the essential reference standard for quantifying intracellular triphosphate levels via LC-MS/MS [1]. Given that macrophage intracellular GS-443902 Cmax values reach 300 pmol/million cells following Remdesivir exposure, with substantial cell-type-dependent variation (110 and 90 pmol/million cells in HMVEC and HeLa cells, respectively), accurate quantitation requires a stable, high-purity reference material . The trisodium salt's aqueous solubility of 30 mg/mL and documented purity exceeding 99% enable preparation of reliable calibration standards that maintain integrity over the course of multi-day analytical runs .

In Vitro RdRp Biochemical Assays for Inhibitor Screening and Mechanism Studies

GS-443902 trisodium is the definitive positive control for in vitro viral RNA-dependent RNA polymerase (RdRp) inhibition assays. The compound demonstrates IC50 values of 1.1 µM against RSV RdRp and 5 µM against HCV RdRp, values that are comparable to the Km of the endogenous substrate ATP [1]. This potency profile establishes GS-443902 as the benchmark for evaluating novel nucleotide analog inhibitors, enabling direct comparison of inhibitory activity across compound series. The trisodium salt form is specifically recommended over the free acid due to the latter's documented solution instability, which can introduce well-to-well variability in 96- or 384-well enzymatic assay formats .

Metabolite Identification and Confirmation in Preclinical ADME Studies

In absorption, distribution, metabolism, and excretion (ADME) studies of Remdesivir, Obeldesivir, or next-generation oral prodrugs, GS-443902 trisodium is required as the authentic metabolite standard for confirming the identity of the active triphosphate species generated in target tissues. Studies have demonstrated that intravenous Remdesivir and oral Obeldesivir converge to produce the identical GS-443902 metabolite in vivo, with differential tissue conversion efficiencies that impact dose prediction [1]. In rhesus monkey studies, efficient conversion of Remdesivir to GS-443902 in peripheral blood mononuclear cells (PBMCs) is apparent within 2 hours of intravenous administration at 10 mg/kg, and GS-443902 represents the predominant and persistent intracellular metabolite . Accurate identification and quantification of this metabolite in plasma, PBMC, and tissue homogenates requires the authentic trisodium reference standard.

Assay Development for High-Throughput Screening of Viral Polymerase Inhibitors

For laboratories developing high-throughput screening (HTS) assays targeting viral RdRp enzymes, GS-443902 trisodium provides a robust reference inhibitor with well-characterized potency (IC50: 1.1-5 µM depending on viral polymerase) and a defined mechanism of delayed chain termination [1]. The compound's stability as a trisodium salt—in contrast to the degradation-prone free acid—ensures consistent well-to-well and plate-to-plate performance across large compound libraries . The high purity (>99%) and availability of batch-specific Certificates of Analysis further support assay qualification and validation under standardized screening protocols, reducing false-positive and false-negative rates attributable to reference compound degradation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for GS-443902 trisodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.